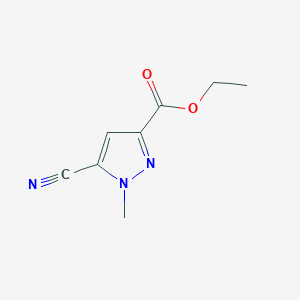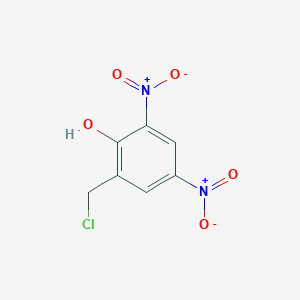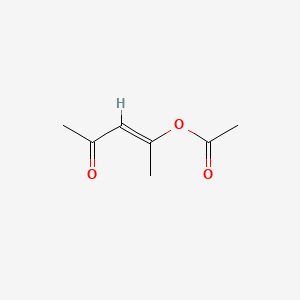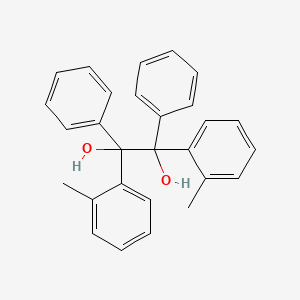
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is an organic compound with the molecular formula C28H26O2 It is characterized by the presence of two phenyl groups and two o-tolyl groups attached to an ethane backbone, with two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with o-tolualdehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate diol, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Benzophenone derivatives
Reduction Products: Hydrocarbons
Substitution Products: Halogenated or nitrated derivatives
科学的研究の応用
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 1,2-Diphenylethane-1,2-diol
- 1,2-Diphenyl-1,2-di(p-tolyl)ethane-1,2-diol
- 1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diol
Uniqueness
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is unique due to the presence of o-tolyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
20002-32-8 |
|---|---|
分子式 |
C28H26O2 |
分子量 |
394.5 g/mol |
IUPAC名 |
1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3 |
InChIキー |
KAURRWFQPSCBHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


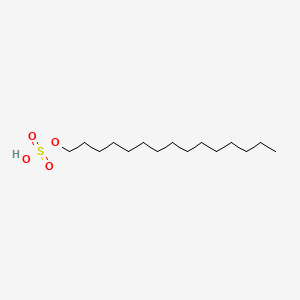
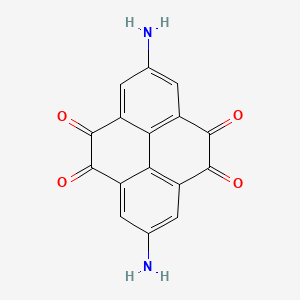
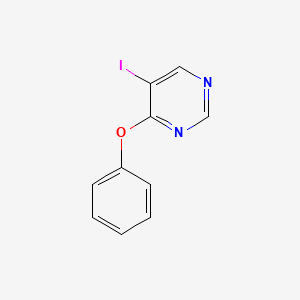
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
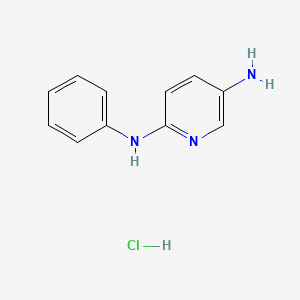

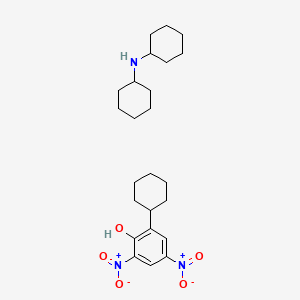

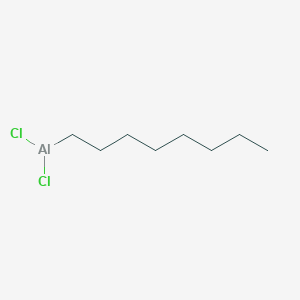
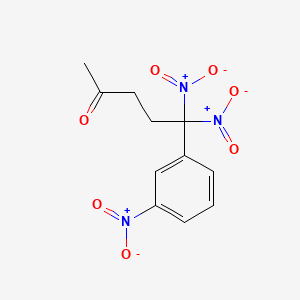
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
